molecular formula C17H14N2O B2648261 2-benzyl-6-phenylpyridazin-3(2H)-one CAS No. 79222-76-7

2-benzyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B2648261
CAS No.: 79222-76-7
M. Wt: 262.312
InChI Key: LWDNUMJAXHNKAZ-UHFFFAOYSA-N
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Description

2-benzyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring substituted with benzyl and phenyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions may include the use of solvents such as ethanol or acetic acid and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzyl or phenyl rings.

Scientific Research Applications

Pharmacological Applications

1.1. Cardiotonic Agents

Research indicates that pyridazinone derivatives, including 2-benzyl-6-phenylpyridazin-3(2H)-one, exhibit cardiotonic properties. These compounds can enhance myocardial contractility, making them candidates for treating heart failure and other cardiac conditions. A patent describes methods for using substituted pyridazinones to increase cardiac contractility in patients, highlighting their therapeutic potential in cardiology .

1.2. Anti-inflammatory Activity

Pyridazinone derivatives have shown promising anti-inflammatory effects. For instance, studies have demonstrated that certain substituted pyridazinones possess greater anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some showing selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory medications .

1.3. Antihypertensive Properties

Several studies have focused on the antihypertensive effects of pyridazinones. Compounds derived from this class have been synthesized and tested using non-invasive methods to assess their blood pressure-lowering effects. Some derivatives demonstrated significant antihypertensive activity comparable to established treatments like hydralazine and propranolol .

1.4. Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound and its derivatives against various pathogenic strains. Certain compounds exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential as novel antimicrobial agents .

Case Studies

3.1. Synthesis and Evaluation of Derivatives

A series of studies focused on synthesizing various derivatives of this compound to evaluate their pharmacological properties. For example, modifications in the phenyl ring or side chains significantly influenced their biological activities, leading to the identification of more potent compounds with specific therapeutic effects .

3.2. Clinical Relevance

Clinical relevance has been established through various preclinical trials where these compounds were tested for efficacy and safety profiles in animal models before advancing to human trials. For instance, certain derivatives demonstrated favorable pharmacokinetics and reduced side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 2-benzyl-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism may vary depending on the biological activity being studied and requires detailed investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-6-phenylpyridazin-3(2H)-one include other pyridazinone derivatives with different substituents on the pyridazinone ring. Examples include:

  • 2-methyl-6-phenylpyridazin-3(2H)-one
  • 2-benzyl-6-methylpyridazin-3(2H)-one
  • 2-phenyl-6-benzylpyridazin-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of both benzyl and phenyl groups may enhance its stability, reactivity, and potential interactions with biological targets compared to other pyridazinone derivatives.

Biological Activity

2-Benzyl-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. Pyridazinones are known for their therapeutic potential, exhibiting a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N2O\text{C}_{16}\text{H}_{15}\text{N}_2\text{O}

This compound features a pyridazine ring with phenyl and benzyl substituents, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyridazinone derivatives inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Notably, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

Pyridazinones have been investigated for their anti-inflammatory properties. In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated cells. This suggests a potential mechanism for managing inflammatory diseases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The presence of the benzyl group may facilitate binding to enzyme active sites or receptor sites, influencing signaling pathways related to inflammation and cell growth .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-1β and TNF-α production
AntimicrobialEffective against Gram-positive/negative bacteria

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various pyridazinone derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS) stimulated macrophages, treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-benzyl-6-phenylpyridazin-3(2H)-one in academic settings?

The compound is typically synthesized via condensation reactions. For example:

  • Method 1 : Reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) with benzaldehyde derivatives in ethanol, catalyzed by sodium ethoxide. The mixture is stirred overnight, acidified with HCl, and recrystallized in 90% ethanol to obtain the product .
  • Method 2 : Starting from acetophenone derivatives, glyoxylic acid is added in glacial acetic acid, followed by hydrazine hydrate under reflux. The product is isolated via dichloromethane extraction and recrystallization . Both methods emphasize solvent selection (ethanol, acetic acid) and pH control for optimal yield.

Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and intermolecular interactions. Disorder in crystal structures can be addressed via constrained H-atom parameters and iterative refinement .
  • WinGX and ORTEP are used for visualizing anisotropic displacement ellipsoids and generating publication-ready figures .
  • 1H/13C NMR and FT-IR validate functional groups and regiochemistry, particularly for distinguishing pyridazinone tautomers .

Q. What biological activities have been preliminarily reported for this compound?

  • Antimicrobial : Molecular docking studies suggest strong binding to fungal CYP51 and bacterial DNA gyrase, comparable to fluconazole and ciprofloxacin .
  • Anti-HIV : Pyridazinone analogs exhibit activity via non-nucleoside reverse transcriptase inhibition .
  • Herbicidal/Pesticidal : Substituents like benzyl and phenyl groups enhance activity against plant pathogens .

Advanced Research Questions

Q. How can molecular docking inform the design of derivatives with enhanced antimicrobial activity?

  • Approach : Use PyRx or AutoDock for virtual screening. Key steps:

Prepare protein targets (e.g., fungal CYP51) from PDB, removing water and adding polar hydrogens.

Generate ligand conformers and dock using Lamarckian genetic algorithms.

Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Aspergillus fumigatus CYP51 His310) and favorable binding energies (<-8 kcal/mol) .

  • Key Insight : Derivatives with electron-donating groups (e.g., -OCH3) on the benzyl ring improve hydrophobic interactions, while meta-substitutions reduce steric clashes .

Q. What challenges arise during crystallographic refinement of this compound?

  • Disorder Handling : Aromatic rings may exhibit rotational disorder. Use SHELXL’s PART and SIMU commands to model split positions and constrain anisotropic displacement parameters .
  • Twinning : For twinned crystals (common in monoclinic systems), apply the TWIN command and refine using HKLF5 data .
  • Validation : Cross-check with CIF files using PLATON to detect voids, overfitting, or symmetry mismatches .

Q. How do synthetic route variations impact yield and scalability?

Method Yield Scalability Key Limitation
Aldehyde Condensation 60–75%ModerateRequires stoichiometric base
Glyoxylic Acid Route 45–55%HighLong reaction times (12–24 hrs)
  • Optimization : Microwave-assisted synthesis reduces time (1–2 hrs) but may lower purity. Recrystallization in ethanol/water mixtures improves yield .

Q. What structure-activity relationships (SAR) guide the optimization of anti-inflammatory derivatives?

  • Core Modifications :

  • Pyridazinone Ring : Electron-withdrawing groups (e.g., -Cl) at C6 enhance target affinity by 2–3 fold .
  • Benzyl Substituents : Para-methoxy groups improve solubility but reduce membrane permeability .
    • Docking Validation : Derivatives with extended π-systems (e.g., fused biphenyl) show higher selectivity for COX-2 over COX-1 (IC50 ratio >10:1) .

Q. How do protein conformational changes affect docking results for pyridazinone derivatives?

  • Induced Fit vs. Rigid Docking :

  • Induced Fit : Accounts for side-chain flexibility (e.g., HIV-1 RT thumb subdomain movement). Use Glide SP or RosettaLigand for accurate predictions .
  • Rigid Docking : Suitable for stable targets (e.g., bacterial topoisomerases) but may underestimate binding energies by 1–2 kcal/mol .
    • Ensemble Docking : Incorporate multiple receptor conformations (e.g., from MD simulations) to capture dynamic binding pockets .

Properties

IUPAC Name

2-benzyl-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDNUMJAXHNKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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